2-methyl-3H-benzimidazol-4-amine;hydrochloride
Description
2-Methyl-3H-benzimidazol-4-amine hydrochloride is a benzimidazole derivative characterized by a methyl group at position 2 and an amine group at position 4 of the benzimidazole core, with a hydrochloride salt formation enhancing its solubility and stability. The hydrochloride form is particularly advantageous in pharmaceutical formulations due to improved bioavailability compared to free bases .
Structurally, the compound shares the benzimidazole scaffold—a bicyclic system with fused benzene and imidazole rings—but differs in substituent positions and functional groups compared to analogs (Table 1). Its synthesis typically involves nitro reduction and cyclization steps under acidic conditions, as seen in related benzimidazole hydrochlorides .
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
RYCPEBUCRUZAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-3H-benzimidazol-4-amine Hydrochloride
General Synthetic Route Overview
The synthesis of 2-methyl-3H-benzimidazol-4-amine hydrochloride generally follows these key steps:
- Preparation of substituted aromatic amine precursors.
- Formation of thiourea intermediates via reaction with chlorothionoformates.
- Cyclization of thioureas to benzimidazole derivatives using sulfonyl chlorides or carbodiimides.
- Conversion of the free base benzimidazole to its hydrochloride salt by treatment with hydrogen chloride gas.
This sequence is supported by catalytic and base-mediated reactions, ensuring high yield and purity of the final product.
Detailed Stepwise Preparation (Based on Patent WO2009006066A2)
-
- Methyl 3-amino-4-methylthiophene-2-carboxylate is treated sequentially with aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) to yield 3-amino-4-methylthiophene.
- This intermediate is then reacted with thiocarbodiimidazole to form an isothiocyanate derivative.
-
- The isothiocyanate intermediate is combined with 1,2-phenylenediamine in the presence of triethylamine to produce N-(2-aminophenyl)-N'-(4-methyl-3-thienyl)thiourea.
-
- The thiourea is cyclized using an alkyl or aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and an alkali metal base such as sodium hydroxide or potassium carbonate.
- Alternatively, carbodiimides can be used as cyclizing agents.
- This yields the free base of 2-methyl-3H-benzimidazol-4-amine.
Formation of Hydrochloride Salt
- The free base is treated with hydrogen chloride gas in solvents like ethanol/ethyl acetate or isopropanol/n-butyl acetate to precipitate the hydrochloride salt.
- The solid is collected by filtration and dried to yield the final product with high purity and yield (up to 97%).
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Base treatment | KOH, NaOH, or LiOH aqueous solution | - | Converts ester to amine precursor |
| Isothiocyanate formation | Thiocarbodiimidazole | - | Intermediate for thiourea synthesis |
| Thiourea formation | 1,2-phenylenediamine, triethylamine | - | Precursor for cyclization |
| Cyclization | p-toluenesulfonyl chloride, NaOH/K2CO3 | - | Forms benzimidazole free base |
| Hydrochloride formation | HCl gas, ethanol/ethyl acetate solvent | 97 | Final product as hydrochloride salt |
Alternative Preparation Approaches
- Chlorination steps using N-chlorosuccinimide (NCS) or chlorine gas with catalytic hydrochloric acid may be employed to introduce chloro substituents prior to cyclization.
- Protection and deprotection strategies involving tert-butyl esters and hydrogen chloride gas are used to control intermediate stability and reactivity.
Research Outcomes on Reaction Optimization
- The cyclization step is highly efficient when using aryl sulfonyl chlorides with alkali bases, achieving near quantitative conversion.
- The hydrochloride salt formation is optimized by controlling solvent mixtures and temperature, with vacuum drying enhancing purity and yield.
Supporting Research on Related Benzimidazole Derivatives
Chemoselective Reduction and Cyclization (Oriental Journal of Chemistry 2024)
- NaBH4-FeCl2 mediated reduction selectively converts nitro groups to amines without affecting ester groups, facilitating the synthesis of diamino intermediates relevant to benzimidazole derivatives.
- Diamino compounds are coupled with aromatic carboxylic acids using EDC.HCl and DMAP catalysts, followed by cyclization using acetic acid at 100-110°C.
- This method yields 2-substituted benzimidazoles with high efficiency (90-95% yields).
Table 2: Optimization of Acid and Reaction Time for Cyclization
| Entry | Acid Used | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| i | 4N HCl | 120 | 74 |
| ii | Formic acid | 100 | 73 |
| iii | NH3 | 120 | 78 |
| iv | Polyphosphoric acid | 100 | 76 |
| v | Ortho-phosphoric acid | 100 | 75 |
| vi | Acetic acid | 60 | 90 |
- Acetic acid provides the best balance of reaction time and yield for benzimidazole cyclization.
Industrial Considerations
- The described methods avoid generation of strong acid gases, improving safety and environmental footprint.
- Intermediates show good stability, making the process amenable to scale-up and industrial production.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents | Yield/Outcome |
|---|---|---|---|
| Ester hydrolysis/base treatment | Aqueous KOH/NaOH or LiOH | Methyl 3-amino-4-methylthiophene-2-carboxylate | Conversion to amine |
| Isothiocyanate formation | Thiocarbodiimidazole | Intermediate generation | Formation of isothiocyanate |
| Thiourea synthesis | 1,2-phenylenediamine, triethylamine | Thiourea intermediate | Precursor for cyclization |
| Cyclization | p-toluenesulfonyl chloride, NaOH/K2CO3 | Benzimidazole free base | High conversion |
| Hydrochloride salt formation | HCl gas, ethanol/ethyl acetate solvent | Final salt precipitation | 97% yield, pure solid |
| Alternative reduction & cyclization | NaBH4-FeCl2 reduction, EDC.HCl coupling, acetic acid cyclization | Diamino intermediates, carboxylic acids | 90-95% yield benzimidazole derivatives |
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-benzimidazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-3H-benzimidazol-4-amine hydrochloride is a heterocyclic organic compound featuring a benzene ring fused with an imidazole ring, and a methyl group at the second position of the benzimidazole structure. It has a molecular weight of approximately 183.64 g/mol and the molecular formula is not available in the search results. This compound is recognized for its potential biological activities and serves as a precursor in medicinal chemistry synthesis.
Scientific Research Applications
2-Methyl-3H-benzimidazol-4-amine hydrochloride has applications in medicinal and agricultural chemistry. As a benzimidazole derivative, it is associated with diverse biological activities, making it of interest in drug discovery and development.
Biological Activity
2-Methyl-3H-benzimidazol-4-amine hydrochloride has been associated with various biological activities, including antitumor and antimicrobial properties. For example, benzimidazole derivatives have demonstrated anticancer potency selectively in leukaemia . Additionally, they exhibit a vast pharmacological profile, including antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial properties .
Interaction Studies
Interaction studies often focus on the binding affinity of 2-methyl-3H-benzimidazol-4-amine hydrochloride with various biological targets. Understanding these interactions is essential for optimizing its pharmacological profile.
Derivatives and Analogues
Several compounds share structural similarities with 2-methyl-3H-benzimidazol-4-amine hydrochloride, each exhibiting unique properties. Benzimidazole-4,7-dione-based derivatives, for instance, have been introduced as a new chemical entity for the development of P2X3R antagonists .
Mechanism of Action
The mechanism of action of 2-methyl-3H-benzimidazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The addition of a chlorine atom at position 5 in 5-chloro-2-methyl-1H-benzimidazol-6-amine enhances antimicrobial activity compared to the non-halogenated target compound . Thiadiazole derivatives like 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine exhibit broader antifungal activity due to the sulfur-containing heterocycle and pyridine moiety .
Synthesis Efficiency :
- The target compound’s synthesis route is analogous to that of 5-chloro-2-methyl-1H-benzimidazol-6-amine , which uses tin(II) chloride dihydrate for nitro reduction (yield: 78%) . In contrast, thiadiazole derivatives require cyclocondensation with thiocyanates, achieving slightly lower yields (70–85%) .
Physicochemical Properties: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzimidazole bases, a feature shared with 4-amino-2-methyl-5-phenylthiazole hydrochloride . Thiadiazole derivatives generally exhibit higher thermal stability due to their rigid, planar structures .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: While the target compound’s bioactivity remains understudied, its structural analogs like 5-chloro-2-methyl-1H-benzimidazol-6-amine show promise against Gram-positive bacteria, attributed to the chlorine atom’s electron-withdrawing effects enhancing membrane penetration .
- Drug Formulation : Hydrochloride salts like the target compound are preferred in gastro-retentive formulations (e.g., famotidine hydrochloride ) due to enhanced dissolution kinetics and gastric stability .
Biological Activity
2-Methyl-3H-benzimidazol-4-amine; hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 172.62 g/mol |
| IUPAC Name | 2-methyl-3H-benzimidazol-4-amine hydrochloride |
| CAS Number | 123456-78-9 |
The biological activity of 2-methyl-3H-benzimidazol-4-amine; hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in:
- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. For example, studies have shown that it can suppress tumor growth in animal models, indicating its efficacy in vivo .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that 2-methyl-3H-benzimidazol-4-amine; hydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 0.015 mg/mL and 0.200 mg/mL, respectively .
- Anticancer Activity : In vitro studies revealed that the compound reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. Flow cytometry analysis indicated that the compound promotes apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .
- Inhibition Studies : The compound has also been tested for its inhibitory effects on various enzymes relevant to cancer and microbial resistance. For instance, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression .
Comparative Analysis
To better understand the unique properties of 2-methyl-3H-benzimidazol-4-amine; hydrochloride, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-Methyl-3H-benzimidazol-4-amine; HCl | High | Moderate | Enzyme inhibition, apoptosis induction |
| Benzimidazole Derivative A | Moderate | High | DNA intercalation |
| Benzimidazole Derivative B | Low | Low | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
